molecular formula C12H15NO4 B276966 {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid

{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid

Cat. No. B276966
M. Wt: 237.25 g/mol
InChI Key: GUCBRGYQXZDUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid, also known as phenylephrine-2,2-diacetic acid, is a chemical compound that belongs to the family of amino acids. It has been widely used in scientific research due to its unique properties and versatile applications.

Mechanism of Action

The mechanism of action of {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid involves the activation of α1-adrenergic receptors. Upon binding to these receptors, the compound induces a conformational change that leads to the activation of downstream signaling pathways. These pathways involve the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. Inositol triphosphate triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid has been shown to have a variety of biochemical and physiological effects, including vasoconstriction, increased heart rate, and increased blood pressure. These effects are mediated by the activation of α1-adrenergic receptors in the cardiovascular system. {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid has also been shown to increase the release of norepinephrine and dopamine in the brain, leading to increased alertness and arousal.

Advantages and Limitations for Lab Experiments

{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid has several advantages for use in lab experiments. It is a highly selective agonist for α1-adrenergic receptors, which allows for precise control over the activation of these receptors. It is also stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are some limitations to the use of {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid in lab experiments. Its effects are relatively short-lived, making it difficult to study long-term physiological and biochemical effects. Additionally, its selectivity for α1-adrenergic receptors may limit its usefulness in studying other adrenergic receptors.

Future Directions

There are several future directions for research involving {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid. One area of research could focus on the development of new compounds that are more selective for specific adrenergic receptors. This could lead to a better understanding of the physiological and biochemical effects of different adrenergic receptors. Another area of research could focus on the long-term effects of {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid on cardiovascular function, renal function, and gastrointestinal motility. Finally, future research could investigate the potential therapeutic applications of {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid in the treatment of cardiovascular and neurological disorders.

Synthesis Methods

{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid can be synthesized by the reaction of 2-oxo-2-phenylethylamine with chloroacetic acid in the presence of a base. The reaction yields a white crystalline solid with a melting point of 159-161°C. The purity of the compound can be determined by thin-layer chromatography and high-performance liquid chromatography.

Scientific Research Applications

{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid has been widely used in scientific research as a tool for studying the physiological and biochemical effects of adrenergic receptors. It is a selective agonist for α1-adrenergic receptors, which are involved in the regulation of blood pressure, smooth muscle contraction, and neurotransmitter release. {2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid has been used to investigate the role of α1-adrenergic receptors in various biological processes, including cardiovascular function, renal function, and gastrointestinal motility.

properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[2-oxo-2-(1-phenylethylamino)ethoxy]acetic acid

InChI

InChI=1S/C12H15NO4/c1-9(10-5-3-2-4-6-10)13-11(14)7-17-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

GUCBRGYQXZDUHZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)COCC(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COCC(=O)O

Origin of Product

United States

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